![molecular formula C15H14N6O B5666022 5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5666022.png)

5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds incorporating pyrazole, oxadiazole, and benzimidazole rings have been extensively studied due to their diverse pharmacological activities and potential applications in material science. These heterocycles are known for their interesting chemical and physical properties, which can be finely tuned by modifying their substituents.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler heterocyclic precursors. For example, a study by Ge et al. (2014) on the synthesis of novel oxadiazole derivatives utilized a multi-step synthesis approach starting from specific carboxylic acid precursors, highlighting the complexity and precision required in synthesizing such compounds (Ge et al., 2014).

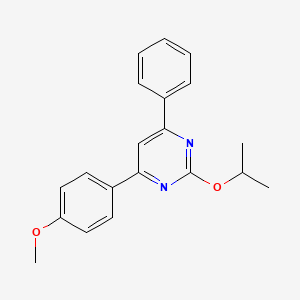

Molecular Structure Analysis

X-ray crystallography, NMR, and mass spectrometry are key techniques used to determine the molecular structure of heterocyclic compounds. For instance, the solid-state structure of a benzimidazole derivative was elucidated through single crystal X-ray diffraction, providing detailed insights into its molecular geometry and intermolecular interactions (El Foujji et al., 2021).

Chemical Reactions and Properties

The reactivity of such compounds often depends on the presence and position of substituents on the heterocyclic rings. Studies have explored various chemical reactions, including cyclization and substitution, to modify the core structure and introduce new functionalities. The work by Dzvinchuk et al. (2009) on the cyclocondensation of benzimidazoles with hydrazines to form pyrazole derivatives illustrates the types of chemical transformations that can be applied to these heterocycles (Dzvinchuk et al., 2009).

Propiedades

IUPAC Name |

3-(3H-benzimidazol-5-yl)-5-(1-propan-2-ylpyrazol-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-9(2)21-7-11(6-18-21)15-19-14(20-22-15)10-3-4-12-13(5-10)17-8-16-12/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFDLRILQLSRGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5665953.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5665960.png)

![1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5665982.png)

![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5666000.png)

![1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone](/img/structure/B5666005.png)

![5,7-dimethyl-N-1-oxaspiro[4.4]non-3-ylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5666010.png)

![3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5666042.png)